Product packaging for Sodium;2-(1-fluorocyclobutyl)acetate(Cat. No.:CAS No. 2460755-99-9)

Sodium;2-(1-fluorocyclobutyl)acetate

Cat. No.: B2978952
CAS No.: 2460755-99-9
M. Wt: 154.116
InChI Key: FDWSMTWSARXISY-UHFFFAOYSA-M
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Description

Foundational Significance of Fluorine in Organic Chemistry and Molecular Design

Fluorine, the most electronegative element, imparts profound effects on the molecules it occupies. umanitoba.ca Its introduction into organic compounds can dramatically alter their physicochemical and biological properties. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a molecule by protecting it from oxidative degradation. nih.gov This increased stability is a highly sought-after attribute in the design of pharmaceuticals. nih.gov

Table 1: Key Physicochemical Properties of Fluorine

Property Value Significance in Molecular Design
Electronegativity (Pauling Scale) 3.98 Induces strong bond polarity, affecting acidity/basicity and intermolecular interactions.
Van der Waals Radius 1.47 Å Similar to hydrogen (1.20 Å), allowing for bioisosteric replacement without steric hindrance.
C-F Bond Energy ~485 kJ/mol Confers high metabolic stability and resistance to chemical degradation.

Importance of Cyclobutane (B1203170) Scaffolds as Structural Motifs in Advanced Chemical Synthesis

Cyclobutane scaffolds are valuable structural motifs in organic synthesis and medicinal chemistry. nih.gov Unlike more flexible cycloalkanes, the cyclobutane ring has a rigid, puckered conformation due to significant ring strain. pharmablock.com This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its biological target. nih.govlifechemicals.com

The three-dimensional nature of the cyclobutane ring is another key feature, offering opportunities to create molecules with well-defined spatial arrangements of functional groups. nih.gov This is particularly important for exploring chemical space in drug discovery. nih.gov Cyclobutane derivatives have been incorporated into several marketed drugs, where they serve various functions, including acting as bioisosteres for other groups, filling hydrophobic pockets in proteins, and improving pharmacokinetic profiles. nih.govlifechemicals.com The unique geometry and electronic properties of cyclobutanes make them versatile building blocks for the synthesis of complex molecular architectures. lifechemicals.com

Table 2: Characteristics and Applications of Cyclobutane Scaffolds

Characteristic Description Application in Chemical Synthesis
Conformational Rigidity The ring is puckered and less flexible than larger cycloalkanes. Can lock a molecule into a bioactive conformation, improving potency and selectivity. nih.gov
Three-Dimensionality Provides a non-planar scaffold for attaching substituents in defined spatial orientations. Facilitates the creation of molecules with complex 3D structures for improved target binding.
Ring Strain Possesses significant strain energy, which can be harnessed in synthetic transformations. Can be used in ring-opening and ring-expansion reactions to access other carbocyclic systems.
Bioisosterism Can act as a replacement for other chemical groups, such as phenyl rings or alkenes. Used to modulate physicochemical properties and improve metabolic stability. nih.gov

Overview of Contemporary Research Trajectories for Fluorinated Cyclobutyl Derivatives

The convergence of fluorine chemistry and cyclobutane synthesis has led to the development of a diverse range of fluorinated cyclobutyl derivatives. Current research in this area is focused on several key trajectories. One major area of investigation is the development of novel synthetic methodologies to access these compounds with high efficiency and stereocontrol. The synthesis of chiral fluorinated cyclobutane derivatives, in particular, remains a challenging but important goal, as the stereochemistry of these molecules can have a profound impact on their biological activity.

Another significant research direction is the incorporation of fluorinated cyclobutane moieties into bioactive molecules to enhance their pharmacological properties. For example, replacing a metabolically susceptible part of a drug candidate with a fluorinated cyclobutane can improve its metabolic stability and pharmacokinetic profile. pharmablock.com Researchers are also exploring the use of fluorinated cyclobutanes as building blocks in materials science, where their unique properties can be harnessed to create polymers and other materials with desirable characteristics. lifechemicals.com The impact of fluorination on the physicochemical properties of cyclobutane derivatives, such as acidity and lipophilicity, is also a subject of ongoing study. researchgate.net

Rationale for Investigating Sodium;2-(1-fluorocyclobutyl)acetate within the Context of Fluorinated Cyclobutyl Chemistry

The investigation of this compound is a logical progression within the field of fluorinated cyclobutyl chemistry. This compound combines the structural and electronic features of a fluorine atom, a cyclobutane ring, and an acetate (B1210297) group, making it a potentially valuable building block for the synthesis of more complex molecules. The presence of the fluorine atom is expected to confer increased metabolic stability and modulate the acidity of the carboxylic acid precursor, 2-(1-fluorocyclobutyl)acetic acid.

The cyclobutane scaffold provides a rigid, three-dimensional framework that can be used to control the spatial orientation of substituents. The acetate moiety offers a versatile functional handle for further chemical transformations, such as amide bond formation or esterification, allowing for the incorporation of the fluorinated cyclobutyl motif into a wide range of molecular architectures. Given the established benefits of incorporating fluorinated carbocycles into drug candidates, this compound represents a promising starting material for the development of novel therapeutics with improved pharmacological properties. Its potential applications could span various areas of medicinal chemistry, including the design of enzyme inhibitors and receptor ligands.

Table 3: Chemical Data for this compound

Identifier Value
Molecular Formula C₆H₈FNaO₂
Molecular Weight 154.11 g/mol
IUPAC Name This compound
SMILES C1CC(C1)(CC(=O)[O-])F.[Na+]

Note: Physicochemical properties are calculated or inferred due to the limited availability of experimental data for this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8FNaO2 B2978952 Sodium;2-(1-fluorocyclobutyl)acetate CAS No. 2460755-99-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(1-fluorocyclobutyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSMTWSARXISY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Fluorocyclobutyl Acetic Acid and Its Sodium Salt

Strategies for Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane core is a critical step in the synthesis of 2-(1-fluorocyclobutyl)acetic acid. Several established methods for constructing cyclobutane rings can be adapted for this purpose, including cycloaddition reactions, ring-forming reactions from acyclic precursors, and ring expansion reactions.

Thermal Cycloaddition Reactions in the Formation of Fluorinated Cyclobutanes

Thermal [2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane derivatives. nih.govresearchgate.net This approach involves the reaction of two unsaturated components to form a four-membered ring. For the synthesis of fluorinated cyclobutanes, fluorinated alkenes are key starting materials.

The thermal dimerization of fluorinated alkenes can lead to the formation of polyfluorinated cyclobutanes. For instance, tetrafluoroethylene (B6358150) has been shown to dimerize to form octafluorocyclobutane (B90634). libretexts.org While this method is effective for creating highly fluorinated systems, it may not be directly applicable for the synthesis of a monosubstituted cyclobutane with the desired acetic acid side chain without further modification.

A more versatile approach involves the intermolecular [2+2] cycloaddition of a fluorinated alkene with a different unsaturated partner. This strategy allows for the introduction of various functionalities onto the cyclobutane ring. nih.gov For the synthesis of a precursor to 2-(1-fluorocyclobutyl)acetic acid, a potential pathway could involve the reaction of a fluoroalkene with a ketene (B1206846) acetal. Ketenes and their derivatives are known to participate in [2+2] cycloadditions to form cyclobutanones, which can then be further elaborated. libretexts.org For example, the cycloaddition of a 1-fluoroalkene with a ketene acetal, such as 1,1-dimethoxyethene, could yield a 3-fluoro-3-substituted cyclobutanone (B123998) precursor. Subsequent manipulation of the functional groups would be necessary to install the acetic acid moiety at the desired position. The regioselectivity of such cycloadditions is a crucial factor to consider and is often influenced by the electronic and steric properties of the substituents on both the alkene and the ketene acetal. rsc.org

Reactant 1Reactant 2Product TypePotential for Target Synthesis
Fluorinated AlkeneFluorinated AlkenePolyfluorinated CyclobutaneLow, requires significant modification.
Fluorinated AlkeneKetene AcetalFluorinated Cyclobutanone derivativeHigh, provides a key intermediate for the acetic acid side chain.
FluoroalkeneAlleneMethylene-cyclobutane derivativeModerate, requires further functionalization. nih.gov

Ring-Forming Reactions from Acyclic Precursors

The construction of the cyclobutane ring can also be achieved through intramolecular cyclization of appropriately functionalized acyclic precursors. This typically involves the formation of a carbon-carbon bond between the first and fourth atoms of a linear chain. One common strategy is the intramolecular alkylation of malonate derivatives, which can lead to 1,3-disubstituted cyclobutanes. nih.gov While this method is effective for certain substitution patterns, its application to the synthesis of a 1,1-disubstituted cyclobutane with a fluorine and an acetic acid group would require a carefully designed acyclic precursor.

Ring Expansion Reactions to Form Cyclobutane Systems

Ring expansion reactions provide an alternative route to cyclobutane systems, often starting from more readily available cyclopropane (B1198618) derivatives. For instance, the rearrangement of cyclopropylcarbinyl cations to cyclobutyl cations is a well-known transformation. In the context of synthesizing fluorinated cyclobutanes, the ring expansion of a fluorinated cyclopropyl (B3062369) derivative could be a viable strategy. For example, a 1-fluoro-1-(hydroxymethyl)cyclopropane could potentially be induced to undergo ring expansion to a fluorinated cyclobutanol (B46151), which could then be oxidized to the corresponding cyclobutanone and further functionalized to the target acetic acid. The stereochemistry of the ring expansion is an important consideration in this approach. nih.govbeilstein-journals.orgd-nb.info

Introduction of the Fluorine Atom onto the Cyclobutyl Scaffold

The introduction of the fluorine atom at the C1 position of the cyclobutylacetic acid framework can be accomplished either before or after the construction of the cyclobutane ring. If a pre-fluorinated building block is not used in the ring formation, a fluorine atom can be introduced onto a pre-existing cyclobutane ring through various fluorination methods.

One common strategy is the nucleophilic fluorination of a corresponding hydroxyl group. For the synthesis of 2-(1-fluorocyclobutyl)acetic acid, this would involve the preparation of 2-(1-hydroxycyclobutyl)acetic acid or a suitable derivative. The hydroxyl group can then be replaced by a fluorine atom using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. organic-chemistry.org The stereochemical outcome of this substitution reaction (retention or inversion of configuration) would need to be carefully controlled.

Alternatively, electrophilic fluorination can be employed. This would involve the reaction of a cyclobutane precursor bearing a nucleophilic carbon center with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. organic-chemistry.orgnih.gov For example, the enolate of a 2-(cyclobutyl)acetic acid ester could be treated with an electrophilic fluorinating agent to introduce the fluorine atom at the C1 position of the cyclobutane ring. The regioselectivity of this reaction would be critical to ensure fluorination at the desired position.

Fluorination MethodPrecursorReagent ExampleKey Considerations
Nucleophilic Fluorination2-(1-hydroxycyclobutyl)acetic acid derivativeDAST, Deoxo-Fluor®Stereochemical outcome (inversion/retention). organic-chemistry.org
Electrophilic FluorinationEnolate of a 2-(cyclobutyl)acetic acid esterNFSI, Selectfluor®Regioselectivity of fluorination. organic-chemistry.orgnih.gov

The final step in the synthesis would involve the hydrolysis of the ester group (if present) to the carboxylic acid, followed by treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the sodium salt, Sodium;2-(1-fluorocyclobutyl)acetate.

Regioselective Fluorination Techniques

Achieving the regioselective fluorination of a cyclobutane ring at a specific carbon atom, particularly a tertiary carbon, is a significant synthetic challenge. One potential strategy involves the fluorination of a precursor molecule, such as a tertiary alcohol. For instance, a compound like 2-(1-hydroxycyclobutyl)acetic acid or its ester derivative could serve as a key intermediate. The hydroxyl group could then be replaced by a fluorine atom using a variety of modern fluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for such transformations, proceeding through a nucleophilic substitution mechanism, often with inversion of configuration if the carbon center is chiral. The success of this approach is highly dependent on the stability of the carbocation-like intermediate formed during the reaction and the potential for competing elimination or rearrangement reactions, which are inherent challenges in strained four-membered ring systems.

Another approach could involve the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method allows for the creation of chiral gem-difluorinated α-boryl cyclobutanes, which are versatile building blocks for further diversification. bohrium.com

Stereoselective Fluorination Strategies

When the target molecule requires a specific stereochemistry at the fluorine-bearing carbon, stereoselective fluorination strategies become paramount. If a chiral precursor is used, such as an enantiomerically pure 2-(1-hydroxycyclobutyl)acetic acid derivative, the choice of fluorinating agent and reaction conditions can influence the stereochemical outcome. Reactions that proceed through an S(_N)2-type mechanism are generally preferred as they offer predictable stereochemical inversion.

Alternatively, asymmetric fluorination of a prochiral precursor, such as a cyclobutanone derivative, could be employed early in the synthesis. This can be achieved using chiral fluorinating reagents or through catalysis with a chiral Lewis acid or organocatalyst. While this would establish the stereocenter early, it would necessitate subsequent steps to introduce the acetic acid moiety.

Formation of the Acetate (B1210297) Moiety (Carboxylic Acid Precursor)

A common and practical approach to synthesizing the target carboxylic acid is through its corresponding ester, such as ethyl 2-(1-fluorocyclobutyl)acetate. The existence of a CAS number (1445951-04-1) for this ethyl ester suggests its successful synthesis and characterization. 1pchem.com A plausible synthetic route to this ester could involve a Reformatsky-type reaction. This would entail the reaction of a 1-fluorocyclobutanone with an α-haloacetate, for example, ethyl bromoacetate, in the presence of activated zinc. This reaction would form a β-hydroxy ester, which would then require a deoxygenation step to yield the final product.

The synthesis of fluorinated esters is a broad field, with various methods available depending on the specific target molecule. alfa-chemistry.com

IntermediatePrecursor 1Precursor 2Reaction Type
Ethyl 2-(1-hydroxycyclobutyl)acetate1-FluorocyclobutanoneEthyl bromoacetateReformatsky Reaction
Ethyl 2-(1-fluorocyclobutyl)acetateEthyl 2-(1-hydroxycyclobutyl)acetateFluorinating AgentDeoxyfluorination

This table outlines a hypothetical two-step synthesis of Ethyl 2-(1-fluorocyclobutyl)acetate.

Once the ester, for instance, ethyl 2-(1-fluorocyclobutyl)acetate, has been synthesized, it can be converted to the desired carboxylic acid through hydrolysis. This is a standard and well-established chemical transformation. The hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible process that drives the reaction to completion. chemguide.co.uk This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by an acidic workup to neutralize the resulting carboxylate salt and isolate the free carboxylic acid, 2-(1-fluorocyclobutyl)acetic acid. chemguide.co.uk The sodium salt, Sodium 2-(1-fluorocyclobutyl)acetate, can then be readily obtained by treating the carboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate.

Enantioselective Synthesis of Chiral 2-(1-Fluorocyclobutyl)acetic Acid Derivatives

The synthesis of specific enantiomers of 2-(1-fluorocyclobutyl)acetic acid requires the use of asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms at the chiral center, which in this case is the quaternary carbon atom bonded to the fluorine.

The construction of chiral cyclobutanes, particularly those with quaternary stereocenters, is an active area of research in organic synthesis. rsc.org Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity. One of the key strategies is the use of catalytic enantioselective [2+2] cycloadditions. researchgate.net This approach would involve the reaction of two prochiral components, such as a ketene and an alkene, in the presence of a chiral catalyst to form the cyclobutane ring with a high degree of stereocontrol. While powerful, the design of substrates that would lead directly to the 2-(1-fluorocyclobutyl)acetic acid structure can be complex.

Another advanced strategy involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, which can provide chiral fluorinated cyclobutane derivatives with excellent regio- and enantioselectivity. bohrium.com The resulting chiral building blocks can then be further functionalized to introduce the acetic acid side chain. This method is particularly notable for its ability to create chiral centers in strained ring systems. bohrium.com

Catalyst TypeReactionKey Feature
Chiral Lewis Acid[2+2] CycloadditionEnantioselective formation of the cyclobutane ring
Chiral Rhodium ComplexAsymmetric HydroborationEnantioselective introduction of fluorine and boron

This table summarizes catalytic approaches for the enantioselective synthesis of chiral cyclobutane derivatives.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

The asymmetric synthesis of 2-(1-fluorocyclobutyl)acetic acid can be achieved with a high degree of stereocontrol through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgresearchgate.net Evans oxazolidinones are a prominent class of auxiliaries widely employed for the asymmetric alkylation of carboxylic acid derivatives. williams.edusantiago-lab.com

A plausible synthetic route begins with the acylation of a commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with acetyl chloride to form the N-acetyl imide. Deprotonation of this imide with a strong base, like lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) generates a rigid (Z)-enolate. williams.edu The chelation of the lithium ion by the carbonyl oxygens fixes the conformation of the enolate. santiago-lab.com

The subsequent alkylation is performed with a suitable electrophile, such as 1-bromo-1-fluorocyclobutane. The bulky substituent on the chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. williams.eduuwindsor.ca This substrate-controlled mechanism leads to the formation of one diastereomer in significant excess. uwindsor.ca Diastereomeric ratios often exceed 98:2 for similar alkylation reactions. williams.eduacs.org

Finally, the chiral auxiliary is cleaved to yield the desired chiral 2-(1-fluorocyclobutyl)acetic acid. This can be accomplished through methods like hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide, which allows for the recovery and reuse of the auxiliary. williams.edu

Table 1: Representative Diastereoselectivity in Evans Auxiliary-Mediated Alkylations

Chiral Auxiliary Electrophile Base Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Allyl Iodide NaN(TMS)₂ 98:2
(S)-4-benzyl-2-oxazolidinone Benzyl Bromide LDA >99:1
Camphor-derived auxiliary Methyl Iodide LHMDS 95:5

This table presents typical diastereoselectivities achieved in asymmetric alkylations using various chiral auxiliaries, demonstrating the high level of stereocontrol attainable. Data is illustrative of the methodology's potential. researchgate.netwilliams.edu

Chiral Pool Synthesis Utilizing Fluorinated Precursors

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.orgnumberanalytics.com This approach leverages the inherent chirality of natural products like carbohydrates, amino acids, and terpenes to construct complex chiral molecules. wikipedia.orgnumberanalytics.comnih.gov

For the synthesis of 2-(1-fluorocyclobutyl)acetic acid, this methodology would involve selecting a readily available fluorinated precursor from the chiral pool that already contains the necessary stereocenter or can be readily converted to it. While the chiral pool is rich in non-fluorinated materials, the availability of suitable fluorinated precursors is more limited. researchgate.netnih.gov

A hypothetical pathway could start from a fluorinated carbohydrate derivative. researchgate.netelsevierpure.com For instance, a selectively fluorinated monosaccharide could undergo a series of transformations including ring-opening, functional group manipulations, and cyclization to form the 1-fluorocyclobutyl ring system while preserving the original stereochemistry. The acetic acid side chain could then be introduced through standard C-C bond-forming reactions. The complexity of this approach lies in the extensive functional group interconversions required to transform a carbohydrate scaffold into the target carbocyclic structure. scripps.edu

Alternatively, fluorinated terpenes could serve as starting points. nih.govnih.govresearchgate.net A naturally occurring terpene with a suitable carbon skeleton could be subjected to fluorination at a key position, followed by oxidative cleavage and rearrangement to construct the 1-fluorocyclobutylacetate framework. The success of this approach is contingent on identifying a chiral pool molecule with a structure amenable to the required transformations.

Salt Formation of 2-(1-Fluorocyclobutyl)acetic Acid to Yield this compound

The conversion of 2-(1-fluorocyclobutyl)acetic acid to its sodium salt, this compound, is a standard acid-base neutralization reaction. libretexts.org

Stoichiometric Methods: The most direct and common method involves reacting the carboxylic acid with a stoichiometric amount of a sodium-containing base. libretexts.org This is typically performed in an aqueous or alcoholic solution. Common bases for this transformation include:

Sodium Hydroxide (NaOH): A strong base that readily deprotonates the carboxylic acid. The reaction is rapid and exothermic, yielding the sodium salt and water. scispace.comnih.gov

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Milder bases that react with the carboxylic acid to produce the sodium salt, water, and carbon dioxide gas. libretexts.org These are often preferred when the starting material is sensitive to strong bases.

The reaction can be monitored by measuring the pH of the solution, with neutralization typically complete at a pH above 7. cellulosechemtechnol.ro

Catalytic Methods: While stoichiometric methods are prevalent for simple salt formation, catalytic approaches exist for converting primary alcohols directly to carboxylic acid salts. google.comepo.org For instance, a platinum-on-carbon catalyst in the presence of a sodium base can oxidize a primary alcohol to the corresponding sodium carboxylate. google.comepo.org This method is not directly applicable to the pre-formed 2-(1-fluorocyclobutyl)acetic acid but represents an alternative synthetic route to related carboxylate salts from alcohol precursors.

Table 2: Common Bases for Stoichiometric Sodium Salt Formation

Base Formula Molar Mass (g/mol) Key Characteristics
Sodium Hydroxide NaOH 40.00 Strong base, highly soluble in water and ethanol.
Sodium Bicarbonate NaHCO₃ 84.01 Mild base, reaction produces CO₂ gas.
Sodium Carbonate Na₂CO₃ 105.99 Moderately strong base, can deprotonate two equivalents of acid.
Sodium Acetate CH₃COONa 82.03 Weak base, used in mechanochemical synthesis approaches. scispace.com

This table outlines common sodium bases used for the stoichiometric conversion of carboxylic acids to their sodium salts.

The purification and isolation of this compound are critical steps to ensure a high-purity final product. The primary technique employed is crystallization or recrystallization. nih.govillinois.edu

Crystallization and Recrystallization: This technique relies on the differential solubility of the sodium salt and any impurities in a given solvent system. dadakarides.com A common procedure involves:

Dissolution: The crude sodium salt is dissolved in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., water or ethanol).

Crystallization: The solution is slowly cooled, reducing the solubility of the salt and causing it to crystallize. Alternatively, an anti-solvent (a solvent in which the salt is insoluble, such as a non-polar organic solvent like hexane (B92381) or diethyl ether) can be added to the solution to induce precipitation. nih.govresearchgate.net

Isolation: The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum. google.comgoogle.com

Evaporative crystallization is another effective method, where the solvent is slowly evaporated from a solution of the salt, leading to the formation of crystals. cellulosechemtechnol.rod-nb.info This is particularly useful for salts with high solubility. d-nb.info

Other Purification Considerations: For highly pure products, the 2-(1-fluorocyclobutyl)acetic acid precursor may be purified by methods such as column chromatography or high-performance liquid chromatography (HPLC) before the salt formation step. After neutralization, impurities can include excess base or by-products from the synthesis. The choice of crystallization solvent is crucial to selectively precipitate the desired sodium salt while leaving impurities in the mother liquor. nih.govresearchgate.net The stability of the salt is also a factor; the formation of contact ion pairs between the sodium cation and the carboxylate anion can enhance the stability of the product at the solid-liquid interface. rsc.org

Table 3: Purification Techniques for Sodium Carboxylates

Technique Principle Application
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures. illinois.edudadakarides.com Primary method for purifying solid organic salts.
Anti-solvent Precipitation Addition of a solvent in which the desired compound is insoluble to a solution to induce precipitation. nih.gov Rapid crystallization and isolation of the product.
Evaporative Crystallization Removal of solvent from a solution to increase concentration beyond solubility, inducing crystallization. d-nb.info Useful for highly soluble salts.
Washing Rinsing the isolated solid with a solvent in which impurities are soluble but the product is not. Removal of surface impurities from the crystalline product.

This table summarizes key techniques used for the purification and isolation of sodium salts of organic acids.

Mechanistic Investigations of Reactions Involving Fluorinated Cyclobutane Systems

Reaction Mechanisms of Cyclobutane (B1203170) Ring Opening and Rearrangements

The four-membered ring of cyclobutane is susceptible to cleavage and rearrangement under various conditions to relieve its inherent strain energy (approximately 26.5 kcal/mol). The presence of fluorine substituents modulates the energetics and pathways of these transformations.

Thermal and Acid-Catalyzed Ring Cleavage Pathways of Fluorinated Cyclobutanes

Thermal activation provides sufficient energy to overcome the barrier for the cleavage of C-C bonds in the cyclobutane ring. The thermal decomposition of octafluorocyclobutane (B90634) (C-318), for instance, proceeds via ring-opening reactions. rsc.org Computational studies show that the C-C bonds in C-318 are relatively weak (bond energy of 59.9 kcal/mol), making them susceptible to cleavage upon heating. rsc.org The primary decomposition products include species like tetrafluoroethylene (B6358150) (CF₂=CF₂) and hexafluoropropene (B89477) (CF₃CF=CF₂), indicating a complex series of reactions following the initial ring cleavage. rsc.org

In contrast to simple thermal cleavage, electrocyclic ring-opening reactions of substituted cyclobutenes are governed by the principles of orbital symmetry (Woodward-Hoffmann rules). These reactions are conrotatory under thermal conditions. The presence and nature of substituents, including fluorine, can influence the "torquoselectivity" of the reaction—that is, the direction of rotation of the substituents at the breaking C-C bond. nih.gov While strong electron-accepting groups tend to rotate inward, donor groups typically rotate outward. nih.gov However, in some highly substituted systems, thermodynamic control can mask the initial kinetic torquoselectivity, leading to unexpected product ratios through subsequent isomerizations. nih.gov

Acid-catalyzed pathways for ring-opening often involve the formation of carbocationic intermediates. The stability of these intermediates is paramount in determining the reaction course. While fluorine is strongly electron-withdrawing through its inductive effect, it can also act as a π-donor through its lone pairs, which can stabilize an adjacent carbocation. stackexchange.comreddit.com This dual electronic nature complicates the prediction of reaction pathways in acid-catalyzed processes involving fluorinated cyclobutanes.

Radical Rearrangements: Cyclobutylcarbinyl to 4-Pentenyl Radical Systems and Fluorine Effects

One of the classic radical rearrangements involving a four-membered ring is the ring-opening of the cyclobutylcarbinyl radical to the 4-pentenyl radical. This rearrangement is driven by the release of ring strain. The effects of fluorine substitution on this system have been investigated using density functional theory (DFT). nih.govacs.org

Studies have shown that fluorine substitution generally has a modest inhibitory effect on the ring-opening process. nih.govacs.org This is attributed to the strengthening of the C-C bonds within the cyclobutane ring when fluorine substituents are present. acs.org For instance, fluorine substitution at positions on the ring increases the activation enthalpy for the ring-opening rearrangement. acs.org

The position of the fluorine atom has a significant impact on the reaction barrier. Fluorine substitution at the α-position (the radical-bearing carbon) leads to a more substantial increase in the barrier to ring opening. This is because RCF₂• radicals are pyramidal σ-radicals, unlike the planar π-radicals of their non-fluorinated counterparts (RCH₂•). The transition to a planar geometry required during the ring-opening process is therefore less favorable for the fluorinated radical. acs.org

Conversely, fluorine substitution enhances the rate of the reverse reaction: the 4-exo cyclization of fluorinated 4-pentenyl radicals to form cyclobutylcarbinyl radicals. nih.gov This effect is significant enough that cyclizations of species like 1,1,2,2-tetrafluoro- and 1,1,2,2,3,3-hexafluoro-4-pentenyl radicals are predicted to be thousands of times faster than the parent, non-fluorinated system. nih.gov

Radical SystemSubstitution PatternEffect on Ring OpeningEffect on 4-exo CyclizationReference
CyclobutylcarbinylFluorine on ringModestly inhibitedEnhanced nih.govacs.org
CyclobutylcarbinylFluorine at α-positionSignificantly inhibitedN/A acs.org
4-Pentenyl1,1,2,2-tetrafluoroN/ASignificantly enhanced nih.gov
4-Pentenyl1,1,2,2,3,3-hexafluoroN/ASignificantly enhanced nih.gov

Cationic Rearrangements in Small Organic Ring Systems and Influence of Fluorine

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental reactions in organic chemistry, often involving the 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. wikipedia.org In fluorinated cyclobutane systems, these rearrangements can be initiated by electrophilic attack on a double bond or loss of a leaving group, leading to the formation of a carbocation.

The influence of fluorine on the stability of adjacent carbocations is complex. Its strong inductive electron-withdrawing effect is destabilizing, while its ability to donate a lone pair of electrons via resonance (+M effect) is stabilizing. stackexchange.comstackexchange.comnih.gov The balance of these effects determines the behavior of the cationic intermediate. For an α-fluorocarbocation, the resonance stabilization from the fluorine lone pairs can be significant due to the effective overlap of the 2p orbitals of carbon and fluorine. stackexchange.comnih.gov

Recent studies have shown that electrophilic fluorination of vinyl boronate derivatives can proceed through a "bora-Wagner–Meerwein" rearrangement, where the boron-containing group migrates. DFT modeling of this process indicates a low activation barrier. nih.gov Similarly, a catalyst-free geminal aminofluorination of certain alkylidenecyclopropanes proceeds via a Wagner-Meerwein rearrangement of a fluorinated cyclopropylcarbinyl cation to a more stable cyclobutyl carbocation, which is then trapped intramolecularly. rsc.org These examples highlight how the presence of fluorine can be integral to cascade reactions involving cationic rearrangements and ring expansions.

Reactivity of Fluorine Substituents within the Cyclobutyl Scaffold

The C-F bond is the strongest single bond in organic chemistry, making it generally unreactive. However, under specific conditions, this bond can be cleaved or can influence substitution reactions at the fluorinated carbon center.

Hydrolysis and Other Cleavage Reactions of Carbon-Fluorine Bonds in Cyclobutanes

The cleavage of an aliphatic C-F bond is an energetically demanding process and typically requires harsh conditions or enzymatic catalysis. nih.govrsc.orgrsc.org While much of the research on C-F bond cleavage focuses on fluoroaromatics or simple fluoroalkanes, the principles apply to fluorinated cyclobutanes. nih.gov

Chemical methods for C-F bond cleavage often involve highly fluorophilic Lewis acids or transition metal complexes. For example, the hydrodefluorination of aliphatic C-F bonds can be achieved using reagents like Cp*₂ZrH₂ through a radical chain mechanism. nih.gov Catalytic halodefluorination (e.g., converting C-F to C-Br or C-I) can also be accomplished using halosilanes in conjunction with aluminum catalysts. rsc.org

Biocatalysis represents a milder approach to C-F bond activation. A growing number of metalloenzymes, such as dehalogenases, hydroxylases, and dioxygenases, have been identified that can catalyze the cleavage of C-F bonds. nih.govrsc.orgrsc.orgbiorxiv.org For instance, fluoroacetate (B1212596) dehalogenase operates by a nucleophilic attack mechanism to displace the fluoride (B91410) ion. researchgate.net Other enzymes, like certain heme-dependent hydroxylases, can mediate hydroxylation at a fluorinated carbon, leading to C-F bond cleavage. acs.org While specific examples involving fluorocyclobutane (B14750743) substrates are not widely reported, these enzymatic systems demonstrate the possibility of cleaving C-F bonds under biological conditions. umn.edu

Cleavage MethodReagents/SystemMechanism TypeSubstrate TypeReference
HydrodefluorinationCp*₂ZrH₂Radical ChainAliphatic C-F nih.gov
HalodefluorinationHalosilanes / Al CatalystsLewis Acid-MediatedAliphatic C-F rsc.org
Enzymatic HydrolysisFluoroacetate DehalogenaseNucleophilic SubstitutionFluoroacetate researchgate.net
Enzymatic HydroxylationHeme-dependent HydroxylaseOxidative3-Fluoro-L-tyrosine acs.org

Nucleophilic Substitution Reactions at Fluorinated Carbon Centers

Nucleophilic substitution at a saturated, fluorinated carbon center (aliphatic Sₙ reaction) is generally difficult because fluoride is a very poor leaving group. However, in systems where the carbon center is activated, such as in fluoroaromatics, nucleophilic aromatic substitution (SₙAr) is a well-established reaction. mdpi.comcore.ac.uklboro.ac.ukmdpi.com The high electronegativity of fluorine activates the aromatic ring toward nucleophilic attack. core.ac.uk

While the cyclobutane ring is not aromatic, the principles of activating a C-F bond toward nucleophilic attack can be relevant. For SₙAr reactions on fluoroarenes, the mechanism involves a two-step addition-elimination process via a resonance-stabilized Meisenheimer intermediate. core.ac.uk In some cases, the reaction may proceed via a concerted pathway (cSₙAr). nih.gov

For aliphatic fluorocyclobutanes, direct Sₙ2 substitution is challenging. However, reactions can be facilitated by using strong nucleophiles and conditions that favor the departure of the fluoride ion. An example includes the use of tetramethylammonium (B1211777) fluoride (TMAF) for the nucleophilic fluorination of a 1,2-disubstituted cyclobutane bearing a mesylate leaving group, which proceeds with inversion of configuration, consistent with an Sₙ2 mechanism. researchgate.net This demonstrates that while fluoride is a poor leaving group, it can act as a nucleophile to displace better leaving groups on a cyclobutane ring.

Halide Displacement and Elimination Reactions

Reactions involving the displacement of the fluoride ion or the elimination of hydrogen fluoride from the 1-fluorocyclobutyl system are of significant mechanistic interest. The strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, makes fluoride a poor leaving group in nucleophilic substitution reactions. Consequently, direct S(_N)2 displacement of fluoride from a cyclobutyl carbon is generally disfavored.

Elimination reactions, however, present a more viable pathway. The fluorine atom's strong electron-withdrawing inductive effect increases the acidity of the hydrogen atoms on the adjacent carbons of the cyclobutane ring. This facilitates their abstraction by a base, promoting elimination reactions.

The mechanism of elimination in such systems can be complex. While the E2 mechanism, involving a concerted removal of a proton and the leaving group, is common for many alkyl halides, the stereoelectronic requirements for an anti-periplanar arrangement of the proton and the leaving group can be difficult to achieve in the puckered cyclobutane ring. This can lead to a preference for syn-elimination pathways or competition from other mechanisms.

One such alternative is the E1cB (Elimination Unimolecular Conjugate Base) mechanism. This stepwise process involves the initial deprotonation of the substrate to form a carbanion intermediate, which then expels the leaving group in a subsequent step. The stability of the intermediate carbanion is a key factor in this pathway. For the 2-(1-fluorocyclobutyl)acetate anion, the presence of the carboxylate group could potentially influence the regioselectivity of proton abstraction and the stability of any resulting carbanion.

Table 1: Plausible Mechanistic Pathways for Reactions at the Fluorinated Cyclobutyl Moiety

Reaction Type Plausible Mechanism(s) Key Influencing Factors
Halide DisplacementS(_N)1 (if carbocation is stabilized), Potential for neighboring group participationStrength of the C-F bond, Ring strain, Stability of the cyclobutyl cation, Solvent polarity
EliminationE2, E1cB, syn-eliminationAcidity of β-hydrogens, Steric hindrance to anti-periplanar conformation, Base strength

Mechanistic Aspects of Functional Group Transformations on the Acetate (B1210297) Moiety

The acetate portion of Sodium;2-(1-fluorocyclobutyl)acetate provides a versatile handle for a variety of functional group transformations, including hydrolysis and derivatization.

Ester Hydrolysis Mechanisms

The hydrolysis of the ester functionality in 2-(1-fluorocyclobutyl)acetate can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 2-(1-fluorocyclobutyl)methoxide ion and the formation of a carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion.

Step 1: Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the alkoxide leaving group.

Step 4: Deprotonation of the resulting carboxylic acid.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert the alkoxy group into a good leaving group (an alcohol). Elimination of the alcohol and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. This reaction is reversible.

Derivatization Reactions of the Carboxylate Group

The carboxylate group of this compound can be readily converted into other functional groups, such as amides and esters.

Amide Formation: The conversion of the carboxylate to an amide typically requires activation of the carboxylate to a more reactive species. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the corresponding amide.

Esterification: The carboxylate can be converted to an ester through various methods. One common approach is the Fischer esterification, which involves reacting the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the sodium salt can be reacted with an alkyl halide in a nucleophilic substitution reaction to form the ester.

Table 2: Summary of Functional Group Transformations of the Acetate Moiety

Reaction Reagents General Mechanism
Base-Catalyzed HydrolysisNaOH or KOHNucleophilic Acyl Substitution
Acid-Catalyzed HydrolysisH(_3)ONucleophilic Acyl Substitution
Amide FormationAmine, Coupling Agent (e.g., DCC, EDC)Activation followed by Nucleophilic Acyl Substitution
EsterificationAlcohol, Acid Catalyst (Fischer) or Alkyl HalideNucleophilic Acyl Substitution or S(_N)2

Computational and Theoretical Studies of Fluorinated Cyclobutyl Systems

Computational Approaches for Elucidating Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and transformation of fluorinated cyclobutyl systems is crucial for optimizing reaction conditions and developing novel synthetic routes. Computational chemistry offers a powerful toolkit for mapping the complex energy landscapes of these reactions.

Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the calculation of the geometries and energies of reactants, transition states, and products. ijcce.ac.ir By locating the transition state (the highest energy point along the reaction coordinate), researchers can determine the activation energy barrier, which is a key indicator of reaction feasibility. figshare.comscirp.org For instance, in studying the synthesis of fluorinated cyclobutanes, DFT can be used to model cycloaddition reactions, elucidating the chemo- and regioselectivity observed experimentally. ijcce.ac.ir

A significant area of study is the mechanism of defluorination, as the carbon-fluorine bond is the strongest single bond in organic chemistry. acs.orgnih.gov Computational studies on enzymes like fluoroacetate (B1212596) dehalogenases, which can cleave C-F bonds, have been particularly insightful. nih.gov These studies often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.gov In a QM/MM approach, the reactive center (e.g., the substrate and key active site residues) is treated with a high level of theory (QM), while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics (MM). This allows for the simulation of enzymatic reactions in a realistic biological context. nih.gov

Such studies have detailed the two-step reaction mechanism for fluoroacetate dehalogenases, involving a nucleophilic attack by an aspartate residue to displace the fluoride (B91410) ion, forming a covalent glycolyl-enzyme intermediate. nih.govbangor.ac.uk This is followed by hydrolysis of the intermediate to release the product. nih.gov Molecular dynamics (MD) simulations further complement these studies by capturing the dynamic motions of the enzyme and substrate, revealing how the enzyme's structure facilitates catalysis, for example, by creating a specific "halide pocket" to stabilize the departing fluoride ion. acs.orgnih.govnih.gov These mechanistic insights are directly applicable to understanding the potential metabolic fate of compounds like 2-(1-fluorocyclobutyl)acetate and guide the design of biocatalysts.

Below is a table summarizing common computational methods and their applications in studying reaction mechanisms of fluorinated compounds.

MethodApplicationKey Insights
Density Functional Theory (DFT) Calculating reaction pathways for synthesis and degradation.Activation energies, transition state geometries, reaction thermodynamics (exergonic/endergonic), regioselectivity. ijcce.ac.irfigshare.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Elucidating enzyme-catalyzed reaction mechanisms (e.g., defluorination).Role of active site residues, enzyme-substrate interactions, energy profiles within the protein environment. nih.govbangor.ac.uk
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules (e.g., enzyme-substrate complexes) over time.Conformational changes, solvent effects, substrate channeling, identification of key interactions for binding and catalysis. nih.govacs.org
Artificial Force Induced Reaction (AFIR) Exploring unknown or complex reaction pathways automatically.Discovery of novel reaction pathways and unexpected intermediates without prior hypothesis. hokudai.ac.jp

Computational Analysis and Design of Fluorinated Molecular Scaffolds

A molecular scaffold is the core structure of a molecule, and the cyclobutane (B1203170) ring provides a rigid, three-dimensional framework. The addition of fluorine to this scaffold creates a "fluorinated molecular scaffold" with unique properties that can be exploited in drug design. elsevierpure.comnih.gov Computational analysis is essential for predicting how fluorination will affect a scaffold's properties and for designing new scaffolds with desired characteristics.

The introduction of fluorine can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comcresset-group.com For example, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. cresset-group.com Computationally, these effects can be modeled to guide the design of more effective and stable therapeutic agents. DFT and other quantum chemical methods can calculate properties like electrostatic potential maps, which show how fluorination alters the electron distribution on the molecular surface, influencing non-covalent interactions critical for protein-ligand binding. nih.gov

Recent synthetic advances have enabled the creation of diverse chiral fluorinated cyclobutane derivatives, which serve as versatile building blocks for more complex molecules. nih.govresearchgate.net Computational design plays a role in identifying promising synthetic targets by predicting their stability and electronic properties before undertaking complex and costly laboratory synthesis. nih.gov

Development of Molecular Hierarchies and Classification Schemes

To navigate the vast chemical space of possible molecules, chemists use classification systems to group compounds based on their structural features. A common approach is the generation of molecular hierarchies based on scaffolds. researchgate.net The Bemis-Murcko scaffold, for instance, is derived by removing all side chains from a molecule, leaving only its ring systems and the linkers connecting them. researchgate.net

Within such a framework, fluorinated cyclobutyl systems would be classified based on this core structure. A hierarchy can be built starting from the fundamental cyclobutane ring.

Level 1 (Core Scaffold): The monofluorocyclobutane ring system.

Level 2 (Functionalized Scaffold): Addition of key functional groups, such as the acetate (B1210297) side chain in 2-(1-fluorocyclobutyl)acetate.

Level 3 (Derivatives): Further modifications to the core or functional groups.

A more advanced concept is the "Analog Series-Based (ASB) Scaffold," which is computationally derived from series of related, biologically active compounds. nih.govresearchgate.net This method defines a scaffold that explicitly includes the attachment points for side chains, making it directly useful for understanding structure-activity relationships (SAR). nih.gov For a series of compounds based on the 2-(1-fluorocyclobutyl)acetate core, an ASB scaffold would be computationally generated to represent the common structural features and known substitution sites, linking the scaffold directly to its biological activity. nih.govresearchgate.net These classification schemes are crucial for organizing chemical databases and for identifying which scaffolds are associated with activity against specific biological targets. researchgate.net

In Silico Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a key strategy in medicinal chemistry where the core scaffold of a known active molecule is replaced with a structurally different one, while aiming to maintain or improve biological activity and other properties like patentability or pharmacokinetics. nih.govdtic.mil This process is heavily reliant on computational methods to identify suitable replacement scaffolds from the vast number of possibilities.

In silico scaffold hopping can be performed using various techniques:

3D Shape and Pharmacophore Matching: Searching for molecules that have a different backbone but can present the same key interacting groups (pharmacophore) in a similar 3D spatial arrangement. dtic.milnih.gov

For example, a researcher might start with a known drug that has a cyclopentyl ring and use computational tools to see if a fluorinated cyclobutyl scaffold could serve as a bioisosteric replacement. The software would assess whether a candidate molecule like 2-(1-fluorocyclobutyl)acetate can mimic the shape and electronic properties of the original ligand. cresset-group.com Advanced methods involving relative binding free energy (RBFE) calculations can provide a quantitative prediction of the change in binding affinity resulting from such a scaffold hop, though these calculations are complex and computationally intensive. chemrxiv.org

Closely related is the concept of chemical space exploration . For a given scaffold, such as a fluorinated cyclobutane, there is a vast "local chemical space" of possible derivatives that can be created by adding different substituents. nih.govrsc.org Computational tools can automatically generate large virtual libraries of these derivatives and then rapidly screen them in silico to predict properties like binding affinity, solubility, and toxicity. nih.gov This allows researchers to explore the chemical space around a promising scaffold efficiently, prioritizing the most promising compounds for synthesis and experimental testing.

The table below summarizes key computational techniques for scaffold design and exploration.

TechniquePurposeExample Application
Pharmacophore Modeling Identify and match key 3D features required for biological activity.Finding a fluorinated cyclobutyl scaffold that mimics the pharmacophore of a known drug. nih.gov
Molecular Docking Predict the binding pose and score the affinity of a ligand to a protein target.Screening a virtual library of fluorinated cyclobutane derivatives against a target protein.
Relative Binding Free Energy (RBFE) Calculations Quantitatively predict changes in binding affinity upon molecular modification.Accurately assessing the energetic consequences of hopping to a fluorinated cyclobutyl scaffold. chemrxiv.org
Automated Library Generation Systematically enumerate and generate structures of potential derivatives.Exploring the local chemical space of the 2-(1-fluorocyclobutyl)acetate scaffold. nih.gov

Advanced Spectroscopic Characterization Techniques for Fluorinated Cyclobutyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For fluorinated molecules, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide a wealth of information regarding connectivity, conformation, and electronic environment.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In Sodium;2-(1-fluorocyclobutyl)acetate, distinct signals are expected for the protons of the cyclobutyl ring and the methylene (B1212753) group of the acetate (B1210297) moiety.

The protons on the cyclobutyl ring are subject to several electronic effects. The electronegative fluorine atom and the carboxylate group both exert a deshielding effect, causing the adjacent protons to resonate at a lower field (higher ppm value) compared to those in unsubstituted cyclobutane (B1203170) (which typically resonate around 1.9-2.0 ppm). nih.govacs.org The two protons of the methylene group (CH₂) alpha to the carboxylate are chemically equivalent and are expected to appear as a singlet, shifted downfield to the δ 2.0–2.5 ppm range due to the influence of the adjacent carbonyl group. brainly.com

The cyclobutyl ring protons would exhibit complex splitting patterns due to both geminal (protons on the same carbon), vicinal (protons on adjacent carbons), and long-range couplings. Crucially, the fluorine atom will also couple with nearby protons, leading to additional splitting known as H-F coupling. This coupling is transmitted through bonds, and its magnitude depends on the number of bonds separating the nuclei and their spatial orientation. Vicinal (³JHF) and geminal (²JHF) couplings are typically the most significant.

Predicted ¹H NMR Data for this compound Predicted for a 400 MHz spectrometer in D₂O.

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 2.4 - 2.8 Multiplet 2H CH₂ (alpha to C-F)
~ 2.30 Singlet 2H CH₂ (acetate)

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. acdlabs.com

For this compound, five distinct carbon signals are anticipated. The most characteristic signal is that of the quaternary carbon directly bonded to the fluorine atom (C-F). This carbon experiences a strong deshielding effect from the fluorine and will appear at a significantly downfield chemical shift. Furthermore, this signal will be split into a doublet due to a large one-bond coupling constant (¹JCF), which can be in the range of 170-250 Hz for aliphatic fluorides. acdlabs.comrsc.org

The other carbons in the molecule will also exhibit coupling to the fluorine atom, though with smaller coupling constants (²JCF, ³JCF), resulting in triplets or multiplets depending on the number of intervening bonds. blogspot.com The carbonyl carbon of the acetate group is expected to be the most downfield signal, typically appearing in the δ 170-180 ppm region.

Predicted ¹³C NMR Data for this compound Predicted for a 100 MHz spectrometer in D₂O.

Chemical Shift (δ) (ppm) Multiplicity (due to C-F coupling) Coupling Constant (JCF) (Hz) Assignment
~ 178 Singlet (or small multiplet) - C=O (carboxylate)
~ 90 Doublet ~ 200 C-F
~ 45 Singlet - CH₂ (acetate)
~ 35 Doublet ~ 20 CH₂ (alpha to C-F)

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. alfa-chemistry.com The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in molecular structure. slideshare.net

For this compound, a single ¹⁹F signal is expected. The chemical shift for a fluorine atom on a tertiary alkyl carbon typically falls in the range of -120 to -150 ppm relative to a CFCl₃ standard. slideshare.netresearchgate.net This signal will be split into a multiplet due to coupling with the adjacent protons on the cyclobutyl ring (primarily ²JHF). The specific splitting pattern can provide valuable information about the number of adjacent protons and the conformation of the ring.

Predicted ¹⁹F NMR Data for this compound Predicted for a 376 MHz spectrometer, referenced to CFCl₃.

Chemical Shift (δ) (ppm) Multiplicity Assignment

While 1D NMR spectra provide essential information, complex molecules often require multi-dimensional NMR experiments for unambiguous structural assignment.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For the fluorocyclobutyl moiety, COSY would reveal the connectivity between the different sets of methylene protons in the ring, helping to trace the proton network.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.org This is an extremely powerful tool for definitively assigning which protons are attached to which carbons. columbia.edu For this compound, it would link the proton resonances of the cyclobutyl and acetate methylene groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. libretexts.orgcolumbia.edu This is crucial for piecing together the molecular structure by connecting fragments. For instance, an HMBC experiment would show a correlation between the methylene protons of the acetate group and the carbonyl carbon, as well as the quaternary carbon of the cyclobutyl ring, thus confirming the connectivity of the entire molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining stereochemistry and conformational preferences in cyclic systems. wordpress.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. brainly.com

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the carboxylate group, the C-F bond, and the C-H bonds of the alkyl framework.

The most characteristic feature would be the absorptions from the carboxylate (COO⁻) group. Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, the carboxylate anion exhibits two very strong and distinct bands: an asymmetric stretching vibration (νas) typically between 1650-1540 cm⁻¹ and a symmetric stretching vibration (νs) between 1450-1360 cm⁻¹. spectroscopyonline.comresearchgate.net The high intensity of these bands is due to the large change in dipole moment during the vibration.

Another key absorption is the C-F stretching vibration. The C-F stretch is typically strong and appears in the fingerprint region of the spectrum, generally in the range of 1400-1000 cm⁻¹. researchgate.netnih.gov Its exact position can be influenced by the surrounding molecular structure. Finally, the C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutyl and acetate groups would be observed in the 3000-2850 cm⁻¹ region.

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
2980 - 2860 Medium-Strong C-H Stretch Cyclobutyl & Methylene
~ 1580 Strong Asymmetric Stretch Carboxylate (COO⁻)
~ 1410 Strong Symmetric Stretch Carboxylate (COO⁻)
~ 1430 Medium CH₂ Scissoring Alkyl CH₂

Raman Spectroscopy for Vibrational Fingerprints and Molecular Symmetries

Raman spectroscopy provides a detailed "vibrational fingerprint" by probing the inelastic scattering of light from molecular vibrations. ksu.edu.sa This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. For a molecule like this compound, the Raman spectrum would be characterized by specific vibrational modes associated with its distinct functional groups and carbocyclic core.

Key expected Raman bands for the 2-(1-fluorocyclobutyl)acetate anion would include:

C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a distinct band. While C-F stretches are often stronger in the IR spectrum, they are also Raman active. For cyclobutyl fluoride (B91410), a C-F stretching mode has been observed around 1081 cm⁻¹. dtic.mil

Carboxylate Group Vibrations: The symmetric stretching vibration of the carboxylate group (COO⁻) typically appears as a strong band in the 1400–1450 cm⁻¹ region. The asymmetric stretch, usually strong in the IR spectrum, appears weakly in the Raman spectrum around 1550–1610 cm⁻¹.

Cyclobutane Ring Modes: Characteristic ring deformation and breathing modes for substituted cyclobutanes are generally found in the 750–1000 cm⁻¹ region. dtic.mil For instance, cyclobutanecarboxylic acid exhibits ring vibrations in this fingerprint region. dtic.mil Studies on perfluorinated carboxylic acids have also identified characteristic bands from fluorinated alkyl chains below 800 cm⁻¹. acs.org

C=O Stretch (of the corresponding acid): For comparison, the protonated carboxylic acid form, 2-(1-fluorocyclobutyl)acetic acid, would show a strong carbonyl (C=O) stretching band. In carboxylic acid dimers (common in the solid or pure liquid state), this band is typically found around 1650-1670 cm⁻¹. ias.ac.inrsc.org

The analysis of these vibrational fingerprints provides crucial information for confirming the molecular structure and understanding the conformational properties of the cyclobutane ring. proquest.com

Table 1: Predicted Characteristic Raman Shifts for the 2-(1-fluorocyclobutyl)acetate Anion
Vibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityNotes
Symmetric Carboxylate Stretch (νs COO⁻)1400 - 1450StrongCharacteristic of the deprotonated carboxyl group.
C-F Stretch (ν C-F)1050 - 1100MediumBased on data for cyclobutyl fluoride. dtic.mil
Cyclobutane Ring Breathing/Deformation750 - 1000Medium to StrongFingerprint region for the cyclobutane scaffold. dtic.mil
Asymmetric Carboxylate Stretch (νas COO⁻)1550 - 1610WeakTypically stronger in the IR spectrum.
C-C Stretches800 - 1200Medium to WeakContributes to the complex fingerprint region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its ions. wikipedia.org For this compound, the molecular formula is C₆H₈FNaO₂, leading to a calculated monoisotopic mass of 154.0355 u. In solution, the compound exists as a sodium cation (Na⁺) and the 2-(1-fluorocyclobutyl)acetate anion (C₆H₈FO₂⁻).

In negative ion mode electrospray ionization (ESI-MS), the primary ion observed would be the [M-Na]⁻ anion at a mass-to-charge ratio (m/z) of 131.0454.

The fragmentation of this anion upon collision-induced dissociation (CID) in MS/MS experiments would provide valuable structural information. Based on studies of related carboxylic acids and fluorinated compounds, a predictable fragmentation pathway involves the initial loss of a neutral molecule. libretexts.orgrsc.org

Decarboxylation: The most common initial fragmentation for carboxylate anions is the neutral loss of carbon dioxide (CO₂, 44.00 u), a highly stable molecule. This would generate a fluorinated carbanion. [C₆H₈FO₂]⁻ → [C₅H₈F]⁻ + CO₂ (m/z 131.05) → (m/z 87.06)

Ring Fragmentation: The resulting [C₅H₈F]⁻ ion, an unstable primary carbanion, would likely undergo further fragmentation. The strained cyclobutane ring can cleave in various ways. docbrown.inforesearchgate.net A common pathway for cyclobutanes is cleavage into two ethylene (B1197577) (C₂H₄) fragments. In this case, fragmentation could involve the loss of ethene (C₂H₄, 28.03 u) or fluoroethene (C₂H₃F, 46.02 u).

A plausible fragmentation pathway is summarized in the table below.

Table 2: Predicted ESI-MS/MS Fragmentation of the 2-(1-fluorocyclobutyl)acetate Anion
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFormula of FragmentNotes
131.0587.06CO₂ (44.00 u)[C₅H₈F]⁻Primary fragmentation via decarboxylation. libretexts.org
87.0659.03C₂H₄ (28.03 u)[C₃H₄F]⁻Cleavage of the cyclobutane ring.
87.0641.04C₂H₃F (46.02 u)[C₃H₅]⁻Cleavage of the cyclobutane ring with loss of the fluorinated portion.

X-ray Diffraction and Crystallography for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. mdpi.comnih.gov

For this compound, a crystalline sample would allow for the elucidation of several key structural features of the fluorinated cyclobutyl moiety. While specific data for this exact compound is not available, extensive studies on other cyclobutane derivatives provide a strong basis for prediction. scispace.comcaltech.edu

Ring Conformation: Cyclobutane rings are not planar; they adopt a puckered or "butterfly" conformation to relieve torsional strain between adjacent methylene groups. libretexts.orglibretexts.orgnih.gov Electron diffraction studies of cyclobutane itself show a dihedral angle of puckering around 20-35°. libretexts.orgscispace.com This puckering would be a key feature in the crystal structure of this compound.

Bond Lengths and Angles: A notable characteristic of the cyclobutane ring is its elongated C-C bonds compared to unstrained alkanes, a result of angle strain and 1,3-non-bonded repulsions. nih.gov C-C bond lengths in cyclobutane derivatives typically range from 1.52 Å to 1.61 Å, with an average around 1.55-1.57 Å. scispace.comcaltech.edu The internal C-C-C bond angles are compressed to around 88°, a deviation from the ideal 90° of a planar square. libretexts.orgnih.gov

Substituent Positions: The substituents on the puckered ring can occupy either axial or pseudo-axial/equatorial positions. The precise positioning of the fluorine atom and the acetate side chain would be determined, influencing intermolecular interactions in the crystal lattice.

Table 3: Typical Structural Parameters for Substituted Cyclobutane Rings from Diffraction Studies
ParameterTypical ValueReference
C-C Bond Length1.55 - 1.57 Å scispace.comcaltech.edu
Internal C-C-C Bond Angle~88° libretexts.orgnih.gov
Ring Puckering Dihedral Angle20 - 35° libretexts.orgscispace.com
C-F Bond Length~1.40 ÅGeneral Value

The arrangement of the sodium cations relative to the carboxylate anions and the nature of any intermolecular hydrogen bonding or fluorine contacts would also be revealed, providing a complete picture of the solid-state structure.

Other Spectroscopic Methods for Specialized Chemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as conjugated π-systems or carbonyl groups.

The 2-(1-fluorocyclobutyl)acetate anion lacks a significant chromophore that absorbs in the standard UV-Vis range (200-800 nm). Saturated carboxylic acids and their corresponding carboxylates typically exhibit an absorption maximum (π → π* transition of the C=O group) at wavelengths around 210 nm, which is often outside the useful analytical window. libretexts.orgresearchgate.netcopernicus.org The presence of a single fluorine atom on an alkyl framework does not introduce any new electronic transitions in this range. Studies on saturated fatty acids have shown that observed weak absorptions at higher wavelengths are often due to impurities rather than the acid itself. nih.gov Therefore, UV-Vis spectroscopy would be of limited utility for the direct characterization or quantification of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) state of those elements. By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its local chemical environment.

For this compound, XPS would be highly informative.

Elemental Composition: High-resolution scans of the C 1s, O 1s, F 1s, and Na 1s regions would confirm the presence of all expected elements.

Chemical State Analysis: The C 1s spectrum would be particularly complex and diagnostic. The binding energy of a carbon atom's 1s electron increases with the electronegativity of its bonded atoms. Therefore, distinct peaks corresponding to the different carbon environments in the molecule are expected:

C-F: Carbon bonded to fluorine will have the highest binding energy due to the extreme electronegativity of fluorine.

O-C=O: The carboxylate carbon will also be at a high binding energy, shifted from standard C-C bonds.

C-C/C-H: The aliphatic carbons of the cyclobutane ring and the methylene bridge will appear at lower binding energies.

F 1s Spectrum: The F 1s peak for organofluorine compounds typically appears in a well-defined region (~688-690 eV). thermofisher.comresearchgate.net While the chemical shift between different C-F environments (e.g., CF₂, CF₃) is small in the F 1s spectrum, its presence is a strong confirmation of fluorination. thermofisher.com

Table 4: Predicted XPS Binding Energies for this compound
Core LevelChemical EnvironmentExpected Binding Energy (eV)Notes
C 1sC -F~289 - 291Highly shifted due to electronegative fluorine.
O-C =O~288 - 289Characteristic of carboxylate carbon. researchgate.net
C -COO~286 - 287Alpha-carbon to carboxylate group. researchgate.net
C -C / C -H~285Reference for aliphatic carbon.
F 1sC-F ~688 - 690Typical range for covalent C-F bonds. thermofisher.comresearchgate.net
O 1sC-O /C=O ~532 - 533Represents the two oxygens of the carboxylate group. researchgate.net
Na 1sNa⁺~1071 - 1072Represents the sodium counter-ion. researchgate.net

Synthetic Applications and Advanced Building Blocks in Organic Chemistry

Role of Fluorinated Cyclobutyl Scaffolds as Versatile Building Blocks in Organic Synthesis

Fluorinated cyclobutyl scaffolds have emerged as highly valuable and versatile building blocks in organic synthesis, primarily due to the synergistic combination of the cyclobutane (B1203170) ring's conformational constraints and the profound electronic effects of fluorine. researchgate.netnih.gov The cyclobutane ring itself imparts a unique three-dimensional, puckered structure that is distinct from more common cyclic or acyclic systems. nih.gov This inherent structural rigidity can be exploited to control the spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. nih.gov

The introduction of fluorine atoms significantly modulates the properties of the cyclobutane scaffold. researchgate.netnih.gov Fluorination can alter key parameters such as lipophilicity, metabolic stability, acidity/basicity (pKa), and dipole moment. researchgate.netnih.gov These modifications are crucial in drug discovery for fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.net For instance, replacing a hydrogen atom or a methyl group with fluorine can block sites of metabolic oxidation, thereby increasing a drug candidate's half-life. researchgate.net The development of robust synthetic methodologies has enabled the gram-scale production of various functionalized fluorinated cyclobutane building blocks, including amines, carboxylic acids, and alcohols, making them readily accessible for broader application. researchgate.netchemrxiv.org

Fluorinated cyclobutyl building blocks are instrumental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. researchgate.net Their unique stereochemical and electronic properties allow them to serve as bioisosteres for other common chemical groups, such as gem-dimethyl groups or larger cyclic systems, while introducing favorable new characteristics. researchgate.netnih.gov The defined three-dimensional structure of the cyclobutane ring can be used to direct key pharmacophore groups into specific orientations required for high-affinity binding to a target enzyme or receptor. nih.gov

The inherent ring strain of the cyclobutane moiety can also be harnessed for subsequent synthetic transformations. researchgate.netmdpi.com Under specific reaction conditions, the four-membered ring can undergo selective ring-opening or ring-expansion reactions, providing access to diverse and complex acyclic or larger cyclic systems that would be challenging to synthesize through other routes. researchgate.netmdpi.com This synthetic versatility makes fluorinated cyclobutanes powerful intermediates for accessing novel chemical space.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com Fluorinated cyclobutyl scaffolds, like 2-(1-fluorocyclobutyl)acetic acid, are ideal starting points for DOS. By beginning with a common, complex, and rigid core, a multitude of derivatives can be generated through a limited number of synthetic steps. mdpi.com

The functional group of the building block—in this case, the carboxylic acid of 2-(1-fluorocyclobutyl)acetic acid—serves as a handle for a wide array of chemical transformations. Amide couplings, esterifications, reductions, and other reactions can be employed to append a diverse set of substituents, rapidly generating a library of compounds. Each compound in the library retains the core fluorinated cyclobutane motif but presents a different array of functional groups for interacting with biological targets. This approach accelerates the discovery of new lead compounds by systematically exploring the chemical space around a privileged scaffold. mdpi.com

Strategies for Incorporating 2-(1-Fluorocyclobutyl)acetate into Larger Molecular Frameworks

Incorporating the 2-(1-fluorocyclobutyl)acetate moiety into larger molecules requires robust and versatile chemical reactions that can form new carbon-carbon or carbon-heteroatom bonds at the cyclobutane ring or its acetate (B1210297) side chain.

Transition metal-catalyzed cross-coupling reactions are a primary strategy for forming C-C bonds and incorporating cyclobutyl fragments into larger structures, such as aromatic and heteroaromatic systems. rsc.org The Suzuki-Miyaura reaction, for example, has been successfully applied to couple potassium cyclobutyltrifluoroborate (B12209022) salts with a variety of aryl and heteroaryl chlorides. nih.gov This method is valued for its tolerance of diverse functional groups, including esters, ketones, and nitriles. nih.gov

Another effective approach involves cobalt-catalyzed cross-coupling between cyclobutyl Grignard reagents and alkyl iodides. organic-chemistry.orgacs.org This method is notable for being the first to enable the introduction of a cyclobutyl ring onto secondary alkyl halides via metal-catalyzed cross-coupling, significantly expanding the scope of accessible molecules. organic-chemistry.orgacs.org These reactions provide a direct and efficient means of attaching the cyclobutyl core to other molecular fragments.

Table 1: Examples of Cross-Coupling Reactions for Incorporating Cyclobutyl Moieties

Reaction TypeCatalyst/ReagentsSubstratesKey Features
Suzuki-Miyaura CouplingPalladium catalyst, Potassium cyclobutyltrifluoroborateAryl and heteroaryl chloridesTolerates diverse functional groups; stable boron reagent. nih.gov
Cobalt-Catalyzed CouplingCo(acac)₂, TMEDA, Cyclobutyl Grignard reagentPrimary and secondary alkyl iodidesCost-effective catalyst system; chemoselective and diastereoconvergent. organic-chemistry.orgacs.org
Palladium-Catalyzed α-ArylationPalladium catalystCyclobutyl estersAllows for direct arylation at the α-position of the ester. researchgate.net

Radical chemistry offers a complementary set of methods for functionalizing cyclobutyl moieties under mild conditions. The use of xanthates is particularly powerful in this context. chimia.chnih.gov Cyclobutyl xanthates can serve as precursors to cyclobutyl radicals, which can then add to a wide range of alkenes in intermolecular reactions. encyclopedia.pub This process, often initiated by a small amount of a radical initiator like dilauroyl peroxide, proceeds via a chain mechanism. chimia.chmdpi.com

This methodology is highly versatile, as the addition product is itself a new xanthate, which can be subjected to further radical or non-radical transformations. chimia.ch A key advantage of this approach is its tolerance for a broad array of functional groups on the alkene partner, including protected amines, ketones, and even sensitive functionalities like epoxides and boronates. encyclopedia.pub This allows for the late-stage introduction of the cyclobutyl group into complex molecules.

Table 2: Radical Addition of a Cyclobutyl Xanthate

Radical PrecursorAlkene PartnerInitiatorReaction TypeResulting Structure
S-(Cyclobutyl) O-Ethyl Dithiocarbonate (Cyclobutyl Xanthate)Various functionalized alkenesDilauroyl Peroxide (DLP)Intermolecular radical additionAdduct with a new C-C bond and a xanthate group for further functionalization. encyclopedia.pubresearchgate.net

Development of Novel Synthetic Methodologies Exploiting the Unique Reactivity of Fluorinated Cyclobutyl Moieties

The increasing demand for fluorinated building blocks continually drives the development of new synthetic methods. nih.govolemiss.edu Research in this area focuses on improving efficiency, selectivity, and access to novel derivatives. One major area of development is in asymmetric synthesis, which aims to produce enantiomerically pure fluorinated cyclobutanes. researchgate.net For example, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides chiral α-boryl cyclobutanes, which are versatile intermediates for a wide range of enantioenriched fluorinated cyclobutane derivatives. researchgate.net

Other innovative strategies leverage the inherent properties of the cyclobutane ring. Organocatalyzed fluorination-induced ring expansions of allylic cyclobutanols have been developed to access larger, more complex ring systems in a stereocontrolled manner. mdpi.com Furthermore, cascade reactions are being designed where simple cyclobutanol (B46151) derivatives undergo multiple sequential transformations in a single pot, guided by catalysts, to generate highly complex di- and trifluorinated molecules, a process likened to "molecular origami". miragenews.com These advanced methodologies not only expand the toolkit for organic chemists but also open the door to new classes of complex molecules with potentially unique biological activities. nih.govmiragenews.com

Bioisosteric Replacements and Conformational Control in Advanced Molecular Design

The introduction of the 1-fluorocyclobutyl group into bioactive molecules is a strategic decision aimed at optimizing drug-like properties. This is achieved through two primary mechanisms: bioisosteric replacement and conformational control.

Bioisosteric Replacements

Bioisosterism refers to the practice of substituting one chemical group with another that produces a similar biological effect. This strategy is employed to enhance potency, reduce toxicity, or improve the pharmacokinetic profile of a lead compound. The 1-fluorocyclobutyl group can serve as a bioisostere for several common chemical motifs.

For instance, the cyclobutyl group itself is recognized as a bioisostere for phenyl rings or bulky alkyl groups like tert-butyl. nih.govenamine.net Replacing a planar aromatic ring with a three-dimensional cyclobutane can significantly alter a molecule's physicochemical properties, often leading to improved solubility and a higher fraction of sp³ carbons, which is a desirable trait in modern drug discovery. nih.gov The addition of a fluorine atom to the cyclobutyl ring further refines its properties. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic character and lipophilicity of the cyclobutyl moiety without a significant increase in steric bulk. rsc.orgselvita.com

The 1-fluorocyclobutyl group can be a particularly effective bioisostere for a tert-butyl group. acs.org While both groups are sterically demanding, the fluorinated analogue offers distinct advantages. The replacement of a methyl group with a fluorine atom can lead to altered metabolic stability, as the C-F bond is significantly stronger than a C-H bond and less susceptible to metabolic oxidation. researchgate.net This can block metabolically labile sites within a drug molecule, prolonging its half-life. rsc.org

Conformational Control

The rigid, puckered structure of the cyclobutane ring makes it an excellent tool for conformational control. nih.govrsc.org Unlike flexible alkyl chains, a cyclobutane ring restricts the number of accessible conformations a molecule can adopt. researchgate.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

The introduction of a fluorine atom onto the cyclobutane ring adds another layer of conformational influence. The C-F bond is highly polarized, creating a significant dipole moment. This can lead to intramolecular interactions, such as dipole-dipole or hyperconjugative effects, that favor specific puckering conformations of the cyclobutane ring. researchgate.net These fluorine-derived conformational effects can be exploited to precisely orient key pharmacophoric groups, ensuring an optimal presentation to the target binding site. nih.gov

For example, in a molecule with a 2-(1-fluorocyclobutyl)acetate moiety, the fluorine atom at the C1 position can influence the orientation of the acetic acid side chain relative to the ring. This conformational biasing can be critical for achieving the desired biological activity, as the spatial arrangement of functional groups is paramount for molecular recognition.

The table below summarizes the key physicochemical properties influenced by the incorporation of a 1-fluorocyclobutyl group as a bioisosteric replacement.

PropertyInfluence of 1-Fluorocyclobutyl GroupRationale
Lipophilicity (logP) Moderately IncreasedThe fluorine atom can increase lipophilicity compared to a hydroxyl group, but the overall effect is context-dependent.
Metabolic Stability IncreasedThe strong C-F bond is resistant to metabolic oxidation, potentially blocking labile sites. researchgate.net
Solubility Potentially IncreasedReplacing planar aromatic systems with a 3D saturated ring can improve solubility. nih.gov
Conformation RestrictedThe rigid cyclobutane scaffold reduces the number of accessible conformations, lowering the entropic penalty of binding. rsc.orgresearchgate.net
Acidity/Basicity (pKa) AlteredThe electronegative fluorine atom can influence the pKa of nearby functional groups through inductive effects. researchgate.net
Binding Affinity Potentially IncreasedConformational restriction and optimized electronic interactions can lead to stronger binding to the target. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.